molecular formula C21H21ClN2O3S B8422160 ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate

ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate

Cat. No. B8422160
M. Wt: 416.9 g/mol
InChI Key: NJAHLZZJVRKNSE-UHFFFAOYSA-N
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Patent
US08227622B2

Procedure details

In flask 1, a mixture of sodium iodide (171.6 mg, 1.14 mmol) in xylene (12.5 mL), acetic acid (12.5 ml) and acetic anhydride (4.2 mL, 44.54 mmoles) was heated to 97° C. In flask 2, acetic anhydride (4.2 mL, 44.5 mmol) was added to a stirred slurry of ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate (10 g, 22.3 mmol corrected for assay) in xylene (12.5 mL) and acetic acid (12.5 ml) at ambient temperature. The mixture in flask 2 was added to the mixture in flask 1 over 2-3 hours maintaining the temperature at 97° C. The reaction was held at this temperature for a further 2 hours following the end of the addition. The reaction was cooled to 60° C. and split into 2 equal size portions. One of these portions was cooled to r.t. and propan-1-ol (25 mL) was added, following by water (25 mL), added over 15 minutes, effecting a precipitation. After stirring for 1 h, the solid product was collected by filtration, washed with propan-1-ol (2×10 mL) and dried in vacuo at 40° C. to afford crude ethyl [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate as a solid; 4.32 g (91% based on work up of half of the reaction mixture). Purity by HPLC 97.15 area %.
Quantity
171.6 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[Na+].[C:3](OC(=O)C)(=[O:5])[CH3:4].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:18]2[C:26]3[C:25](=[N:27]O)[CH2:24][CH2:23][CH2:22][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]=2[CH3:35])=[CH:13][CH:12]=1>C1(C)C(C)=CC=CC=1.C(O)(=O)C>[C:3]([NH:27][C:25]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:26]=1[C:18]([S:17][C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1)=[C:19]([CH3:35])[N:20]2[CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
171.6 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12.5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=C(N(C=2CCCC(C12)=NO)CC(=O)OCC)C
Name
Quantity
12.5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture in flask 2 was added to the mixture in flask 1 over 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 97° C
ADDITION
Type
ADDITION
Details
the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
split into 2 equal size portions
TEMPERATURE
Type
TEMPERATURE
Details
One of these portions was cooled to r.t.
ADDITION
Type
ADDITION
Details
propan-1-ol (25 mL) was added
ADDITION
Type
ADDITION
Details
added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
a precipitation
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
washed with propan-1-ol (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)OCC)C)SC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.